![molecular formula C19H15N3O3S B3009506 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895412-73-4](/img/structure/B3009506.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its analysis.

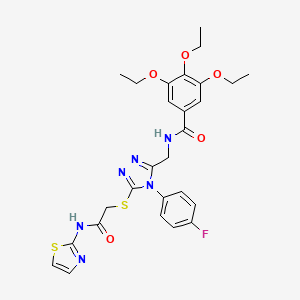

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, which was achieved in 9 steps with a 1% overall yield . Similarly, the synthesis of the compound might involve multiple steps, including the formation of the furan ring, attachment of the thiazole and pyridine moieties, and subsequent functionalization with methoxy and carboxamide groups. The methodologies used in the synthesis of benzofuran and benzothiophene derivatives, as described in , could potentially be adapted for the synthesis of the target compound.

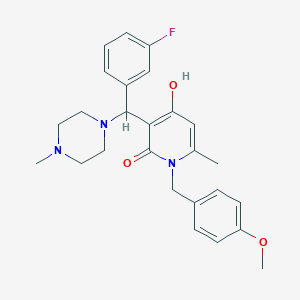

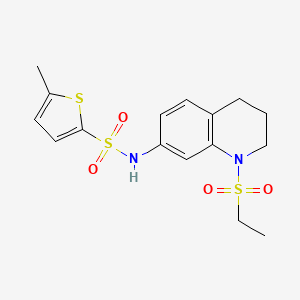

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activities. The structure of the compound includes several heterocyclic rings (benzothiazole, pyridine, and furan), which are known to impart specific chemical characteristics and biological activities. The presence of these rings suggests that the compound could exhibit interesting electronic and steric properties, which might be analyzed using computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present. For instance, the carboxamide group could participate in the formation of hydrogen bonds, while the methoxy group might be involved in electrophilic substitution reactions. The furan ring, as demonstrated in , could undergo nucleophilic addition and cycloaddition reactions, which might be relevant for further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The heteroatoms and aromatic systems present in the compound could affect its polarity and, consequently, its solubility in various solvents. The stability of the compound might be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.

Aplicaciones Científicas De Investigación

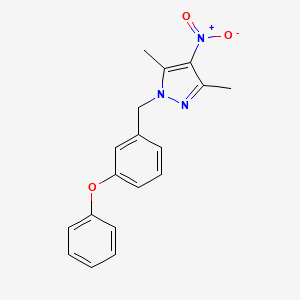

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds derived from related chemical structures, aiming to explore their potential applications in various fields, including medicinal chemistry. These compounds, including benzo[b]furans and pyrimidines, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives with observed variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Antimicrobial and Antiprotozoal Activities

The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds demonstrates potent antiprotozoal activity, highlighting the relevance of structurally similar compounds in combating protozoal infections. Ismail et al. (2004) developed compounds exhibiting significant in vitro activity against T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Fluorescence and Solid-State Properties

Investigations into the solid-state fluorescence properties of novel compounds, including derivatives of benzo[4,5]thieno[3,2-d]pyrimidine, have expanded the understanding of their potential applications in materials science. Yokota et al. (2012) synthesized fluorescent compounds showing strong solid-state fluorescence, which could be useful for developing new fluorescent materials (Yokota et al., 2012).

Cytotoxicity and Cancer Research

The exploration of novel compounds for cytotoxic activity against cancer cell lines is a vital area of research. Hassan, Hafez, and Osman (2014) synthesized new pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research and potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Synthesis of Furan Derivatives

The synthesis of furan derivatives, including efforts by Ebrik et al. (1998), showcases the development of cyclic analogues of known bioactive compounds, underscoring the importance of furan derivatives in medicinal chemistry and drug design (Ebrik et al., 1998).

Propiedades

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-14-6-7-17-15(10-14)21-19(26-17)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVUTUAPKRUQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)